ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a benzoate ester core linked via an acetamido group to a 1,3-oxazole ring substituted with a 3,4-dimethylphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting agents .
Properties
IUPAC Name |
ethyl 3-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-21(26)17-6-5-7-18(11-17)24-20(25)13-29-22-23-12-19(28-22)16-9-8-14(2)15(3)10-16/h5-12H,4,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWQRGYMRZQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 3,4-dimethylphenyl derivative and an appropriate nitrile or amide precursor under acidic or basic conditions.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating nucleophilic substitution.
Amidation: The resulting sulfanyl compound is then coupled with an acetamido group through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring and ester groups can be reduced under specific conditions. For example, lithium aluminum hydride can reduce the ester to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxazole ring and the sulfanyl group suggests that it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring could facilitate binding to active sites, while the sulfanyl group might form covalent bonds with target proteins.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
a) Bromophenyl-Substituted Oxazole Derivatives
- Example : Ethyl 2-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate (ID: F465-0916)
- Molecular Formula : C20H17BrN2O4S
- Molecular Weight : 461.33 g/mol
- Key Differences : The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects compared to the 3,4-dimethylphenyl group. Bromine’s electronegativity may enhance binding to hydrophobic pockets but reduce solubility in aqueous media .
b) Dimethoxyphenyl-Substituted Oxadiazole Derivatives
- The 3,5-dimethoxyphenyl group offers stronger electron-donating effects than dimethylphenyl, possibly improving interactions with polar residues in target proteins .
Analogues with Varied Linker Groups
a) Pentylthio vs. Sulfanyl Acetamido Linkers
- Example: I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Structure: A pentylthio (-S-(CH2)5-) linker replaces the sulfanyl acetamido (-S-CH2-C(O)-NH-) group. Impact: The longer aliphatic chain increases hydrophobicity (logP ~3.8 vs.
b) Indole-Modified Oxadiazole Derivatives
- Example : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Key Observations :
- The target compound’s 3,4-dimethylphenyl group balances lipophilicity and steric effects, contributing to its moderate antibacterial activity.
- Bromine and methoxy substituents enhance target specificity but may compromise solubility or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
